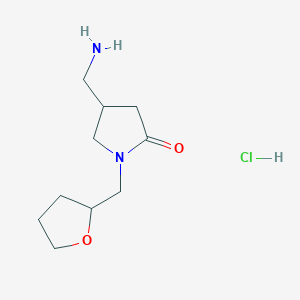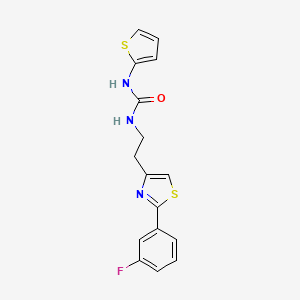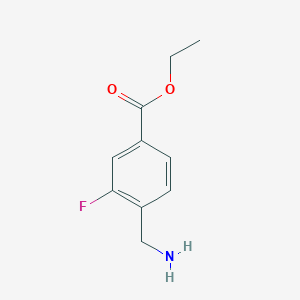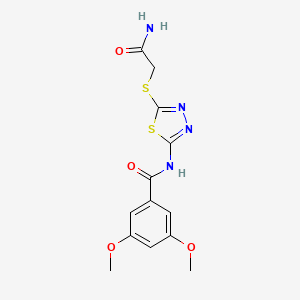
4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride, also known as Oxotremorine hydrochloride, is a synthetic muscarinic acetylcholine receptor agonist. It is commonly used in scientific research to study the physiological and biochemical effects of muscarinic receptor activation.
作用机制
4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride acts as an agonist of muscarinic acetylcholine receptors. It binds to these receptors and activates them, leading to the downstream activation of intracellular signaling pathways. This results in a variety of physiological and biochemical effects, including the regulation of neurotransmitter release, smooth muscle contraction, and heart rate.
Biochemical and Physiological Effects:
4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride has a variety of biochemical and physiological effects, depending on the specific muscarinic receptor subtype that is activated. It can cause smooth muscle contraction, leading to increased gastrointestinal motility and bronchoconstriction. It can also cause decreased heart rate and blood pressure, as well as increased secretion of saliva and tears. In the central nervous system, 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride can cause increased release of neurotransmitters, leading to enhanced neuronal signaling.
实验室实验的优点和局限性
4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that it can be used to selectively activate specific muscarinic receptor subtypes, allowing for the investigation of specific physiological processes. However, 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride can also have non-specific effects on other receptor subtypes, leading to potential confounding results. Additionally, 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride can have variable effects depending on the concentration used, making it important to carefully control the dose used in experiments.
未来方向
There are several future directions for research involving 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride. One area of interest is the investigation of the role of muscarinic receptors in the regulation of immune function. Another area of interest is the development of more selective agonists and antagonists of specific muscarinic receptor subtypes, allowing for more precise investigation of specific physiological processes. Additionally, the use of 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride in combination with other compounds, such as opioids or cannabinoids, may provide insight into the interactions between different signaling pathways in the regulation of physiological processes.
In conclusion, 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride is a synthetic muscarinic acetylcholine receptor agonist commonly used in scientific research to study the physiological and biochemical effects of muscarinic receptor activation. Its mechanism of action involves the activation of muscarinic receptors, leading to a variety of physiological and biochemical effects. While it has several advantages for use in lab experiments, it also has limitations that must be carefully considered. There are several future directions for research involving 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride, including the investigation of the role of muscarinic receptors in immune function and the development of more selective agonists and antagonists of specific muscarinic receptor subtypes.
合成方法
4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the reaction of 4-(chloromethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one with ammonia to form 4-(aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one. This intermediate compound is then reacted with hydrochloric acid to form 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride.
科学研究应用
4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride is commonly used in scientific research to study the physiological and biochemical effects of muscarinic receptor activation. It is used to investigate the role of muscarinic receptors in the regulation of various physiological processes, including cardiovascular function, gastrointestinal motility, and neuronal signaling. 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride is also used to study the effects of muscarinic receptor activation on the release of neurotransmitters, such as acetylcholine, dopamine, and serotonin.
属性
IUPAC Name |
4-(aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c11-5-8-4-10(13)12(6-8)7-9-2-1-3-14-9;/h8-9H,1-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQOSSPEEHUDQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC(CC2=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2854136.png)
![methyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2854137.png)
![N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2854139.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2854141.png)





![2-(3,4-dimethylphenyl)-N~8~-(2-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2854153.png)


